(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide
Description
The compound (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is a heterocyclic acrylamide derivative featuring three distinct aromatic systems:
- A pyrazole ring (1H-pyrazol-1-yl) linked to an ethyl backbone.
- A thiophene ring (thiophen-3-yl) substituted at the ethyl group.
- A furan ring (furan-3-yl) conjugated to the acrylamide core.
This structure combines electron-rich heterocycles, which are known to enhance bioavailability and target-specific interactions in medicinal chemistry .
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(3-2-13-4-8-21-11-13)17-10-15(14-5-9-22-12-14)19-7-1-6-18-19/h1-9,11-12,15H,10H2,(H,17,20)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGZDUEKNGYRD-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiophene Substitution: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Acryloylation: The furan ring is then attached via an acryloylation reaction, where the furan derivative reacts with acryloyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the pyrazole-thiophene intermediate with the furan-acrylamide derivative under suitable conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group of the acrylamide moiety, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can take place at the pyrazole ring, where nucleophiles like amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Alcohols from the reduction of the acrylamide carbonyl group
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide as an anticancer agent. For instance, derivatives of pyrazole and thiophene structures have shown significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. These compounds induce apoptosis through mechanisms involving the inhibition of anti-apoptotic proteins, thereby promoting cancer cell death .
DNA Interaction
The compound's interaction with DNA has been studied to understand its mechanism of action further. It exhibits nuclease activity, which can degrade plasmid DNA under specific conditions, suggesting its potential as a chemotherapeutic agent. The binding affinity towards calf thymus DNA has been quantified using UV–Vis spectroscopy, indicating strong interactions that could lead to effective therapeutic applications .
Synthesis Methodologies
The synthesis of this compound typically involves the Knoevenagel condensation reaction. This method allows for the formation of acrylamide derivatives through the reaction of appropriate aldehydes with amines in the presence of a catalyst:
This reaction has been optimized to yield high purity and yield of the desired compound, facilitating further biological testing and application development .
Antiviral Activity
Emerging research suggests that compounds similar to this compound may possess antiviral properties. Studies have shown that certain derivatives can inhibit viral proteases, which are crucial for viral replication. This opens avenues for developing antiviral drugs targeting diseases such as SARS-CoV-2 .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Preliminary studies indicate that related pyrazole and thiophene derivatives exhibit significant antibacterial effects against various pathogens, suggesting potential applications in treating infections .
Material Science Applications
In addition to biological applications, this compound can be utilized in materials science for developing functional materials due to its unique electronic properties stemming from its heterocyclic structure. These materials could be applied in organic electronics or sensors, where charge transport and sensitivity are critical .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analog Analysis
Key Observations:
Heterocycle Positioning: The thiophen-3-yl group in the target compound distinguishes it from analogs like 3 (thiophen-2-yl), which may alter electronic properties and binding affinities .
Acrylamide vs. Benzamide Core :
- Acrylamides (target compound, 3m , 19 ) exhibit greater conformational rigidity compared to benzamides (3a ), which may enhance target selectivity .
Functional Groups: The cyano group in compound 3 increases electrophilicity, making it reactive in biological systems .
Key Observations:
- High-Yield Routes : Compound 3 achieved 90% yield via straightforward condensation, suggesting scalability for similar acrylamides .
- Purification Challenges : Lower yields in 3a (32%) and 19 (75%) reflect difficulties in isolating polar or bulky derivatives .
Pharmacological and Physicochemical Properties
Key Observations:
- LogP Trends : The target compound’s estimated LogP (~3.2) aligns with analogs, suggesting balanced lipophilicity for cell penetration.
- Receptor Specificity : 3m ’s high estrogen receptor affinity underscores the role of trimethoxyphenyl groups in target engagement .
- Imaging Potential: Analog PT-ADA-PPR () demonstrates dual-emission imaging capabilities, suggesting the target compound could be modified for similar applications .
Biological Activity
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a pyrazole ring, thiophene moieties, and a furan group, which contribute to its biological properties. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene and furan rings facilitate π-π stacking interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Exhibits activity against various bacterial and fungal strains.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving the p53 pathway . The presence of the pyrazole moiety is particularly noted for its role in targeting cancer cell lines such as HCT116 colon carcinoma.
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several pathogens. For example:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 15 |
| C. albicans | 12 |
These findings suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various assays. The results indicate significant inhibition of pro-inflammatory cytokines, with stabilization percentages of human red blood cell membranes ranging from 86.70% to 99.25% . Such effects are crucial for developing treatments for inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study demonstrated that compounds similar to this compound effectively inhibited cell growth in multiple cancer lines, including lung and colon cancers .
- Evaluation of Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against resistant strains of bacteria, indicating a potential role in combating antibiotic resistance .
- In Vivo Studies : Animal models have shown promising results regarding the anti-inflammatory effects of this compound, suggesting its viability for treating conditions like arthritis and other inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and thiophene intermediates. For example, coupling 1H-pyrazole derivatives with thiophen-3-yl-ethylamine precursors via nucleophilic substitution, followed by acrylamide formation using furan-3-yl-acrylic acid derivatives. Reflux conditions with toluene or ethanol as solvents, catalyzed by triethylamine or palladium-based catalysts, are common. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Structural validation requires ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons), IR (amide I band ~1650 cm⁻¹), and HRMS (m/z [M+H]+ calculated for C₁₈H₁₈N₃O₂S: 340.11) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : 2D-COSY and HSQC to resolve overlapping aromatic proton signals (thiophene vs. furan).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect byproducts.
- X-ray crystallography : For absolute configuration confirmation (if single crystals are obtainable).
- TGA/DSC : To determine thermal stability (decomposition >200°C observed in analogues) .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodological Answer : Solubility in DMSO (>50 mg/mL) and PBS (pH 7.4, <0.1 mg/mL) should be quantified via UV-Vis spectrophotometry (λmax ~280 nm). Stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 hrs) require LC-MS monitoring to detect hydrolysis of the acrylamide bond or oxidation of thiophene/furan rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory efficacy)?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Cell lines : Compare activity in MCF-7 (breast cancer) vs. RAW 264.7 (macrophage) models.
- Dose-response : EC₅₀ values may vary due to metabolic stability differences (e.g., CYP450-mediated oxidation of thiophene).
- Impurity effects : Re-test synthesized batches with ≥98% purity (via preparative HPLC) to exclude confounding byproducts. Cross-validate findings using orthogonal assays (e.g., caspase-3 activation for apoptosis vs. TNF-α ELISA for anti-inflammatory activity) .
Q. What strategies are recommended for elucidating the mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, JAK2) at 1 µM to identify targets.
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to predict binding modes. Focus on interactions with the acrylamide warhead (covalent binding to Cys797) and π-π stacking between thiophene/furan and hydrophobic kinase pockets.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in lysates treated with 10 µM compound .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodological Answer : Prioritize modifications at:
- Pyrazole ring : Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to enhance metabolic stability.
- Acrylamide linker : Replace (E)-configuration with (Z) or substitute furan with thiazole to alter steric and electronic profiles.
- Thiophene moiety : Test 3-thiophene vs. 2-thiophene positioning for optimal π-stacking. Synthesize 20+ analogues using parallel synthesis (Ugi reaction for diversification) and evaluate via high-throughput screening (IC₅₀ in cytotoxicity and kinase assays) .
Q. What experimental designs are suitable for assessing in vivo pharmacokinetics?
- Methodological Answer :
- Rodent studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats (n=6). Collect plasma at 0.5, 2, 6, 12, 24 hrs. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, t₁/₂.
- Tissue distribution : Sacrifice at 6 hrs post-dose; analyze brain, liver, and tumor homogenates.
- Metabolite ID : Use HILIC-MS to detect phase I/II metabolites (e.g., hydroxylation at thiophene or glucuronidation of acrylamide) .
Data Analysis and Optimization
Q. How should researchers address low yield in the final coupling step of synthesis?
- Methodological Answer : Troubleshoot via:
- Catalyst screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig coupling.
- Solvent optimization : Replace DMF with DMAc or THF to reduce side reactions.
- Temperature control : Lower from 110°C to 80°C to prevent acrylamide decomposition. Monitor reaction progress by TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .
Q. What computational tools can predict off-target interactions and toxicity?
- Methodological Answer :
- SwissADME : Predict BBB permeability (TPSA >80 Ų suggests poor CNS penetration).
- ProTox-II : Flag potential hepatotoxicity (e.g., pyrrolizidine alkaloid-like substructures).
- Molecular dynamics (MD) : Simulate binding to hERG channel (KV11.1) to assess arrhythmia risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
